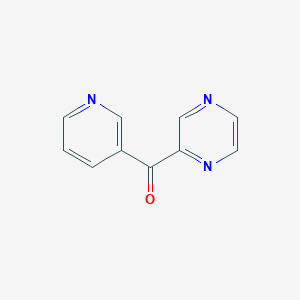

Pyrazin-2-yl(pyridin-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

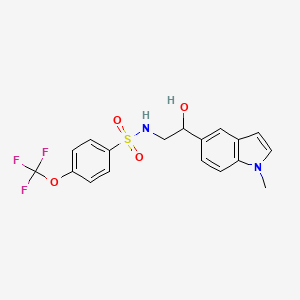

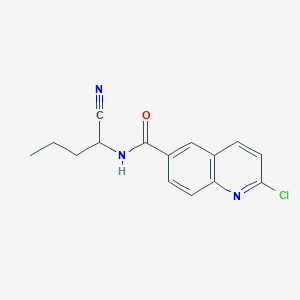

Pyrazin-2-yl(pyridin-3-yl)methanone is a chemical compound with the molecular formula C11 H8 N2 O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone involves the use of transition metals to catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This process is efficient and can be performed under mild conditions .Molecular Structure Analysis

The molecular structure of Pyrazin-2-yl(pyridin-3-yl)methanone is characterized by a pyrazine ring attached to a pyridine ring via a methanone group . This structure is important for its chemical properties and potential applications.Chemical Reactions Analysis

Pyrazin-2-yl(pyridin-3-yl)methanone undergoes various chemical reactions. For instance, it can be synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .Physical And Chemical Properties Analysis

Pyrazin-2-yl(pyridin-3-yl)methanone has a molecular weight of 185.18 . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用

Pharmaceutical Intermediates

Pyrazin-2-yl(pyridin-3-yl)methanone compounds are significant as pharmaceutical intermediates, particularly the pyridin-2-yl-methanone motifs . They are extensively used in the synthesis of various aromatic ketones, which are crucial in the development of numerous therapeutic agents.

Anti-Tubercular Agents

These compounds have been explored for their potential as anti-tubercular agents. Novel derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra, showing significant inhibitory concentrations (IC50) in the low micromolar range . This indicates their potential in creating more effective treatments for tuberculosis.

Catalysis in Organic Synthesis

In organic synthesis, Pyrazin-2-yl(pyridin-3-yl)methanone derivatives are used as catalysts. An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been developed, which involves a direct Csp3-H oxidation approach with water under mild conditions . This method provides a greener alternative to traditional oxidation processes that use hazardous oxidants.

Water-Involving Oxidation Reactions

The compounds are involved in water-involving oxidation reactions, providing new insights into such processes. Controlled experiments indicate that water participates in the oxidation process and is the single oxygen source in this transformation .

Drug Development and ADMET Analysis

Pyrazin-2-yl(pyridin-3-yl)methanone derivatives have been analyzed for their ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics using computational tools like SwissADME and ADMETlab 2 servers. This helps in identifying the safest and most promising drug candidates early in the drug development process .

Medicinal Chemistry

These compounds are also pivotal in expanding the frontiers of contemporary medicinal chemistry. They serve as building blocks for the synthesis of complex molecules that could potentially be used in the development of new medications .

作用機序

Target of Action

It’s known that aromatic ketones, such as pyrazin-2-yl(pyridin-3-yl)methanone, are important pharmaceutical intermediates .

Mode of Action

Pyrazin-2-yl(pyridin-3-yl)methanone is synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This process is catalyzed by transition metals . The oxidation of Csp3-H is a key step in the synthesis of aromatic ketones .

Biochemical Pathways

The compound is involved in the synthesis of aromatic ketones, which play a crucial role in various biochemical reactions .

Pharmacokinetics

The compound has a predicted boiling point of 3560±270 °C and a predicted density of 1257±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.

Result of Action

As an aromatic ketone, it likely participates in various biochemical reactions and could potentially influence cellular processes .

Action Environment

The synthesis of this compound involves a copper-catalyzed reaction with water under mild conditions , suggesting that factors such as temperature and the presence of water and copper could potentially influence its action.

特性

IUPAC Name |

pyrazin-2-yl(pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-10(8-2-1-3-11-6-8)9-7-12-4-5-13-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONJEIYQIFJXGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazin-2-yl(pyridin-3-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine](/img/structure/B2858023.png)

![5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2858032.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2858039.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2858043.png)